2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidine-7-thione
Description
Properties
IUPAC Name |
2-thiomorpholin-4-yl-4H-[1,3]thiazolo[4,5-d]pyrimidine-7-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S3/c14-8-6-7(10-5-11-8)12-9(16-6)13-1-3-15-4-2-13/h5H,1-4H2,(H,10,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALHFAMPKRSJLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC3=C(S2)C(=S)N=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidine-7-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamides with thiomorpholine under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetonitrile (CH3CN) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidine-7-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield corresponding reduced derivatives.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH), room temperature to reflux.
Reduction: NaBH4, LiAlH4, ethanol (EtOH), room temperature to reflux.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF), room temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiomorpholine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-(Thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidine-7-thione has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Studied for its anticancer properties, showing cytotoxicity against certain cancer cell lines.
Mechanism of Action
The mechanism of action of 2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidine-7-thione involves its interaction with molecular targets such as enzymes. For instance, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication. This leads to the accumulation of DNA breaks and ultimately induces cell death in rapidly dividing cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazolo[4,5-d]pyrimidine Derivatives
Key Observations :
Substituent Impact on Bioactivity :
- The thiomorpholin-4-yl group introduces sulfur, which may enhance lipophilicity and membrane permeability compared to the oxygen-containing morpholin-4-yl analog . This could improve antibacterial efficacy, as sulfur atoms often participate in thiol-disulfide interactions with microbial enzymes .
- JWX-A0108 demonstrates the importance of halogenated aryl substituents in targeting neurological receptors (e.g., α7 nAChR), highlighting the scaffold’s adaptability for CNS applications .
Synthetic Pathways :
- The thiomorpholine derivative’s synthesis likely parallels methods for morpholine analogs, involving nucleophilic substitution of halogenated intermediates with thiomorpholine under basic conditions .
- Alkylation at the sulfur atom (e.g., with alkyl halides) is a common strategy to modulate solubility and reactivity .
Detailed Research Findings
Antibacterial Activity
- 2-(Morpholin-4-yl) Analog : Exhibited moderate activity against Staphylococcus aureus and Escherichia coli in preliminary screens, with MIC values in the 25–50 μg/mL range .
- Comparable compounds with sulfur substituents displayed improved binding to bacterial dihydrofolate reductase .
Neuromodulatory Potential
- JWX-A0108: Demonstrated nanomolar potency as a type I α7 nAChR modulator, reversing MK-801-induced cognitive deficits in mice . This suggests that electron-deficient substituents (e.g., chloro, fluoro) enhance receptor affinity.
- Thiomorpholin-4-yl Derivative : Unpublished studies hypothesize its utility in neurodegenerative disorders, leveraging sulfur’s redox activity for antioxidant effects.
Pharmacokinetic Properties
- Metabolic Stability : Piperazine and morpholine substituents are prone to oxidative metabolism, whereas thiomorpholine’s sulfur may slow degradation via cytochrome P450 enzymes .
Biological Activity
2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidine-7-thione is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This compound is characterized by the fusion of a thiomorpholine ring with a thiazolo[4,5-d]pyrimidine core, which contributes to its distinct chemical and biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
- Cyclization of Thioamides : Thioamides are reacted with thiomorpholine under basic conditions (e.g., using potassium carbonate) in solvents like acetonitrile at elevated temperatures.
- Purification : The product is purified through recrystallization or chromatography to achieve high purity levels .
The biological activity of this compound primarily stems from its role as an inhibitor of topoisomerase I. By stabilizing the enzyme-DNA complex, it prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks and ultimately inducing cell death in rapidly dividing cells .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In Vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines. It exhibited IC50 values comparable to established anticancer agents, indicating its potential as a therapeutic agent .
- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with topoisomerase I, disrupting normal DNA replication processes .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects:
- COX Enzyme Inhibition : It has been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values similar to those of standard anti-inflammatory drugs like celecoxib . This suggests a potential application in treating inflammatory diseases.
Case Studies
Several studies have investigated the biological activity of similar compounds within the thiazolo[4,5-d]pyrimidine class:
| Compound | Biological Activity | IC50/ED50 Values |
|---|---|---|
| Compound 5 | COX-2 Inhibition | 0.04 ± 0.09 μmol |
| Compound 6 | COX-2 Inhibition | 0.04 ± 0.02 μmol |
| Indomethacin | COX-1/COX-2 Inhibition | ED50 = 9.17 μM |
These findings suggest that derivatives of thiazolo[4,5-d]pyrimidine may offer effective therapeutic options for both cancer and inflammatory conditions .
Structure–Activity Relationships (SAR)
Research into the structure–activity relationships (SAR) of thiazolo[4,5-d]pyrimidine derivatives indicates that modifications at specific positions can enhance biological activity:
Q & A
What are the established synthetic routes for 2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidine-7-thione?
The synthesis typically involves multi-step heterocyclic reactions, starting with the formation of the thiazolo[4,5-d]pyrimidine core. Key steps include:
- Cyclization : Reacting 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in DMF/KOH to form the thione intermediate .
- Alkylation/Substitution : Introducing thiomorpholine via nucleophilic substitution of chlorine in the thiazolo[4,5-d]pyrimidine scaffold using thiomorpholine in the presence of a base like triethylamine .
- Optimization : Adjusting reaction time, solvent (e.g., acetonitrile for alkylation), and stoichiometry to improve yield .
How is the structural identity of this compound confirmed experimentally?
- X-ray Crystallography : Resolve crystal structures to confirm bond lengths, angles, and stereochemistry (e.g., using SHELXL for refinement) .
- Spectroscopy :
What methodologies are employed to optimize reaction conditions for higher yields?
- Solvent Screening : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in substitution reactions .
- Catalysis : Use of triethylamine or DBU to deprotonate intermediates and accelerate alkylation .
- Temperature Control : Reflux conditions (e.g., 80°C in acetonitrile) balance reaction rate and side-product formation .
How can low solubility in biological assays be addressed?
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) via post-synthetic modifications to improve aqueous solubility .
- Formulation : Use co-solvents (DMSO/PEG mixtures) or nanoemulsion techniques to enhance bioavailability .
What strategies resolve discrepancies in crystallographic data interpretation?
- Refinement Software : Employ SHELXL for high-resolution data, checking for twinning or disorder using the TWIN and BASF commands .
- Validation Tools : Cross-verify with PLATON or CCDC Mercury to assess hydrogen bonding and packing efficiency .
How are structure-activity relationships (SAR) studied for derivatives of this compound?
- Functional Group Variation : Synthesize analogs with substituted thiomorpholine or modified thiazole rings to evaluate antibacterial or kinase inhibition .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like CXCR2 or bacterial enzymes .
How should contradictory bioactivity data between studies be analyzed?
- Assay Replication : Repeat experiments under standardized conditions (e.g., MIC assays for antibacterial activity) .
- Purity Verification : Use HPLC-MS to confirm compound integrity (>95% purity) and rule out impurities as confounding factors .
What purification techniques are most effective for this compound?
- Column Chromatography : Silica gel with gradient elution (hexane/EtOAc) separates alkylated derivatives .
- Recrystallization : Methanol/water mixtures yield high-purity crystals suitable for crystallography .
What computational approaches predict the compound’s pharmacokinetic properties?
- QSAR Modeling : Use descriptors like logP and polar surface area to estimate absorption and metabolic stability .
- MD Simulations : Simulate binding dynamics with target proteins (e.g., 100 ns trajectories in GROMACS) to assess residence times .
How are reaction byproducts characterized and minimized?
- Analytical Techniques :
- Byproduct Suppression : Adjust stoichiometry (e.g., excess alkyl halide) or add scavengers (molecular sieves) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
